molecular formula C21H20N2O B2903442 N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251564-07-4

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2903442
CAS RN: 1251564-07-4
M. Wt: 316.404
InChI Key: CNTYFIUKHUZLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as FUBPB22, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide has shown potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. It has also been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide acts as a full agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It also has partial agonist activity at the CB2 receptor, which is primarily found in immune cells. Activation of these receptors leads to the modulation of various physiological processes such as pain perception, immune response, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to induce dose-dependent hypothermia and catalepsy in animal studies. It also has analgesic and anti-inflammatory effects, which may be attributed to its activation of the CB1 and CB2 receptors. This compound has been found to inhibit the release of glutamate, a neurotransmitter involved in pain perception and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted studies of the cannabinoid system. However, its synthetic nature and lack of natural occurrence may limit its relevance to physiological processes in the body.

Future Directions

Future research on N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide could focus on its potential therapeutic applications in neurological disorders and its effects on the immune system. Studies could also investigate the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Additionally, research could explore the development of more selective and potent synthetic cannabinoids for therapeutic use.

Synthesis Methods

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is synthesized through a multi-step process involving the reaction of 9H-fluorene-2-carbonyl chloride with 1H-pyrrole-1-carboxamide in the presence of a base. This reaction yields this compound as a white powder with a molecular weight of 358.46 g/mol.

properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(8-5-13-23-11-3-4-12-23)22-18-9-10-20-17(15-18)14-16-6-1-2-7-19(16)20/h1-4,6-7,9-12,15H,5,8,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTYFIUKHUZLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCCN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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